N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide
Description
This compound belongs to the pyrido[2,3-d]pyrimidine class, a scaffold known for its pharmacological relevance in kinase inhibition and anticancer activity. The structure features:
- Pyrido[2,3-d]pyrimidine core: A fused bicyclic system with dioxo groups at positions 2 and 4, contributing to hydrogen-bonding interactions with biological targets.
- N-(4-chloro-2-fluorophenyl)acetamide side chain: The chloro and fluoro substituents increase electron-withdrawing effects, improving metabolic stability and binding affinity .
Properties
Molecular Formula |
C23H18ClFN4O3 |
|---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)pyrido[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H18ClFN4O3/c24-16-8-9-19(18(25)13-16)27-20(30)14-29-21-17(7-4-11-26-21)22(31)28(23(29)32)12-10-15-5-2-1-3-6-15/h1-9,11,13H,10,12,14H2,(H,27,30) |
InChI Key |
SNOXCRNFPAQWNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)Cl)F |
Origin of Product |
United States |
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrido[2,3-d]pyrimidine core with various substituents that may influence its biological activity. The presence of a chloro and fluorine atom in the phenyl ring is significant for its pharmacological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have been shown to induce apoptosis in leukemia cells by activating caspase pathways and modulating cell cycle regulators .
- Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression. Inhibitors of MEK1/2 kinases have demonstrated efficacy in reducing tumor growth in xenograft models .
The mechanisms by which this compound exerts its effects can be summarized as follows:
- Cell Cycle Arrest : Similar compounds have been reported to cause G0/G1 phase arrest in cancer cells, effectively halting their proliferation .
- Apoptosis Induction : The activation of apoptotic pathways through caspase activation has been observed in related compounds .
- Inhibition of Signaling Pathways : It is hypothesized that this compound may inhibit critical signaling pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer .
Case Studies
Several studies have explored the biological activity of related compounds with similar structures:
- Study on Antiproliferative Activity : A study evaluated the antiproliferative effects of pyrido[2,3-d]pyrimidine derivatives on various cancer cell lines. Results indicated significant growth inhibition at micromolar concentrations .
- In Vivo Studies : In vivo experiments demonstrated that derivatives with similar functionalities reduced tumor size in xenograft models when administered at specific dosages. The mechanism was attributed to the inhibition of angiogenesis and induction of apoptosis in tumor cells .
Data Table: Biological Activities and IC50 Values
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Pyrido/Pyrimidine Derivatives
Key Observations :
Core Modifications: Thieno and chromeno cores introduce sulfur or oxygen heteroatoms, altering electronic properties and steric bulk compared to the pyrido[2,3-d]pyrimidine core. The dioxo groups in the target compound enhance hydrogen-bonding capacity compared to monoketone analogs .
Substituent Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
